molecular formula C24H34O6Si2 B11830065 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-

Cat. No.: B11830065
M. Wt: 474.7 g/mol
InChI Key: WCYIJNYPGAFRAM-FGZHOGPDSA-N
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Description

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two trimethylsilyl groups and two benzoate groups attached to a butanediol backbone. The stereochemistry of the compound is specified as (2R,3R), indicating the configuration of the chiral centers.

Preparation Methods

The synthesis of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- involves several steps. One common synthetic route includes the protection of hydroxyl groups on butanediol using trimethylsilyl chloride in the presence of a base such as imidazole. This is followed by esterification with benzoic acid or its derivatives under acidic conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at other functional groups. The benzoate groups can participate in π-π interactions, enhancing the compound’s stability and reactivity. The pathways involved include nucleophilic substitution and ester hydrolysis, which are facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Similar compounds to 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- include:

The uniqueness of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and applications.

Biological Activity

1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)- is a complex organic compound notable for its unique structure and significant applications across various scientific fields. The compound features two trimethylsilyl groups and two benzoate groups attached to a butanediol backbone, with specific stereochemistry indicated as (2R,3R) .

  • Molecular Formula : C24_{24}H34_{34}O6_6Si2_2
  • Molecular Weight : 474.69 g/mol
  • CAS Number : 929558-07-6

Synthesis

The synthesis typically involves:

  • Protection of hydroxyl groups on butanediol using trimethylsilyl chloride in the presence of a base (e.g., imidazole).
  • Esterification with benzoic acid or its derivatives under acidic conditions to yield the final product.

The biological activity of 1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate can be attributed to its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection and enhance the compound's stability and reactivity through π-π interactions with the benzoate groups. This structural configuration facilitates various chemical reactions such as nucleophilic substitution and ester hydrolysis.

Case Studies and Research Findings

  • Enzyme-Catalyzed Reactions : The compound has been utilized in studies involving enzyme-catalyzed reactions, serving as a substrate in biochemical assays. Its unique structure allows for selective reactions that are critical in enzymatic processes.
  • Trypanocidal Activity : Research indicates that derivatives of butanediol compounds exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, symmetrical and unsymmetrical 1,4-diaryl-1,4-diol derivatives showed promising results with IC(50) values ranging from 100 to 110 µM against different strains of the parasite . This suggests that structural modifications of related compounds could enhance biological efficacy.

Comparative Analysis

CompoundStructureBiological ActivityIC(50) (µM)
1,4-Butanediol Derivative C24_{24}H34_{34}O6_6Si2_2Enzyme substrateN/A
1,4-bis-(3,4-dimethoxyphenyl)-1,4-butanediol C17_{17}H20_{20}O4_4Trypanocidal100 (Y strain), 110 (Bolivia strain)
Natural Products VariesTrypanocidal2.3 - 3.7

Applications in Industry

The compound is also relevant in industrial applications:

  • Polymer Production : It serves as an intermediate in synthesizing polymers.
  • Organic Synthesis : Utilized as a reagent for forming complex molecules through protection and deprotection strategies.

Properties

Molecular Formula

C24H34O6Si2

Molecular Weight

474.7 g/mol

IUPAC Name

[(2R,3R)-4-benzoyloxy-2,3-bis(trimethylsilyloxy)butyl] benzoate

InChI

InChI=1S/C24H34O6Si2/c1-31(2,3)29-21(17-27-23(25)19-13-9-7-10-14-19)22(30-32(4,5)6)18-28-24(26)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3/t21-,22-/m1/s1

InChI Key

WCYIJNYPGAFRAM-FGZHOGPDSA-N

Isomeric SMILES

C[Si](C)(C)O[C@H](COC(=O)C1=CC=CC=C1)[C@@H](COC(=O)C2=CC=CC=C2)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(COC(=O)C1=CC=CC=C1)C(COC(=O)C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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